(3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom, an ethyl group, and a methoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the bromine atom, the ethyl group, and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide variety of products depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form specific interactions with these molecules can provide insights into its potential as a therapeutic agent or a tool for studying biological processes.
Medicine
In medicine, this compound may be investigated for its potential pharmacological properties. This could include studies on its efficacy as an anti-cancer agent, an anti-inflammatory compound, or a treatment for other diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one include other thiazolo[3,2-b][1,2,4]triazole derivatives, indole derivatives, and compounds with similar functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. The presence of the bromine atom, the ethyl group, and the methoxyphenyl group, along with the thiazolo[3,2-b][1,2,4]triazole core, gives it distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C21H15BrN4O3S |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H15BrN4O3S/c1-3-25-14-9-8-11(22)10-13(14)16(19(25)27)17-20(28)26-21(30-17)23-18(24-26)12-6-4-5-7-15(12)29-2/h4-10H,3H2,1-2H3/b17-16- |
InChI Key |
NXLUFAGRLJWBBQ-MSUUIHNZSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)/C1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC)S3)C1=O |
Origin of Product |
United States |
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